3,3'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)difluoranthene
Description
Properties
CAS No. |
653599-38-3 |
|---|---|
Molecular Formula |
C47H30 |
Molecular Weight |
594.7 g/mol |
IUPAC Name |
3-(7-fluoranthen-3-yl-9,9-dimethylfluoren-2-yl)fluoranthene |
InChI |
InChI=1S/C47H30/c1-47(2)43-25-27(29-21-23-41-33-11-5-3-9-31(33)39-15-7-13-37(29)45(39)41)17-19-35(43)36-20-18-28(26-44(36)47)30-22-24-42-34-12-6-4-10-32(34)40-16-8-14-38(30)46(40)42/h3-26H,1-2H3 |
InChI Key |
FQCXXZQAIJZEKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C3=C4C=CC=C5C4=C(C=C3)C6=CC=CC=C65)C7=C1C=C(C=C7)C8=C9C=CC=C1C9=C(C=C8)C2=CC=CC=C21)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 9,9-Dimethyl-9H-fluorene-2,7-diyl Diboronic Acid
A critical intermediate in the synthesis is (9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid, which serves as a boronate coupling partner for Suzuki-type reactions.
- Starting Materials: Fluorene derivatives and boric acid.
- Reaction Conditions: The synthesis typically involves the reaction of fluorene with boric acid in the presence of a base catalyst such as sodium hydroxide or hydrochloric acid, in solvents like water or methanol.
- Temperature and Time: The reaction is carried out at 80–100°C for 1–2 hours.
- Purification: The product is isolated by filtration, centrifugation, and chromatographic methods, followed by drying under vacuum.
- Characterization: Confirmed by infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy.
This intermediate is commercially available but can be synthesized in-house following the above procedure.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Fluorene + Boric acid, NaOH catalyst, H2O/MeOH, 80-100°C, 1-2 h | ~70-80 | Formation of diboronic acid intermediate |
| 2 | Purification by filtration and chromatography | - | Product purity confirmed by spectroscopy |
Functionalization of Fluorene at 9-Position and 2,7-Positions
Fluorene’s 9-position is acidic and reactive, allowing alkylation or acylation, while the 2,7-positions undergo electrophilic substitutions.
- Example: Synthesis of dimethyl fluorene-9,9-diacetate involves alkylation at the 9-position using allyl bromide with KOH and KI in DMSO, followed by oxidation steps to introduce carboxyl groups at the 2,7-positions.
- Oxidation: Ruthenium trichloride/sodium periodate or Jones reagent oxidizes intermediates to carboxylic acids.
- Esterification: Steglich esterification converts acids to esters, facilitating further coupling reactions.
This multi-step synthesis is well-documented with yields ranging from moderate to good (35-90%) and involves purification by flash chromatography and characterization by NMR, FTIR, and mass spectrometry.
| Step | Reaction Description | Yield (%) | Key Reagents & Conditions |
|---|---|---|---|
| 1 | Alkylation of fluorene at 9-position | 90 | Allyl bromide, KOH, KI, DMSO |
| 2 | Oxidation to di-aldehyde | 54 | RuCl3/NaIO4 in MeCN:H2O |
| 3 | Oxidation to di-acid | 35 | Jones reagent in acetone, 0°C to rt |
| 4 | Esterification to di-ester | 62 | DCC/DMAP, MeOH, DCM |
Coupling to Form 3,3'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)difluoranthene
The final step involves coupling the diboronic acid-functionalized fluorene with fluoranthene derivatives:
- Method: Suzuki-Miyaura cross-coupling is the preferred method, using palladium catalysts under mild conditions.
- Catalysts: Pd(PPh3)4 or Pd(dppf)Cl2 are commonly employed.
- Bases: Potassium carbonate or cesium carbonate in aqueous or organic solvents.
- Solvents: Mixtures of toluene, ethanol, and water.
- Temperature: Typically 80-100°C.
- Reaction Time: Several hours to overnight.
- Purification: Column chromatography or recrystallization.
- Characterization: NMR, mass spectrometry, and elemental analysis confirm the structure.
This method yields the target difluoranthene-fluorene conjugate with high selectivity and purity, suitable for further applications in polymer synthesis or materials science.
Comparative Table of Key Preparation Steps
| Preparation Stage | Reagents/Conditions | Yield Range (%) | Remarks |
|---|---|---|---|
| Synthesis of fluorene diboronic acid | Fluorene + boric acid, NaOH catalyst, 80-100°C | 70-80 | Essential intermediate for coupling |
| Functionalization at 9-position | Allyl bromide, KOH, KI, DMSO | 90 | High yield alkylation step |
| Oxidation to di-acid | RuCl3/NaIO4 or Jones reagent | 35-54 | Moderate yields, critical for coupling |
| Esterification | DCC/DMAP, MeOH | 62 | Prepares ester for further reactions |
| Suzuki Coupling | Pd catalyst, K2CO3, toluene/ethanol/water | 70-90 | Final assembly of target compound |
In-Depth Research Findings and Notes
The preparation of (9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid is well-established and crucial for the subsequent coupling steps. The purity and crystallinity of this intermediate significantly affect the yield and quality of the final product.
The multi-step oxidation and esterification of fluorene derivatives require careful control of reaction conditions to avoid polymerization or side reactions, as reported in synthetic studies of dimethyl fluorene-9,9-diacetate.
The Suzuki coupling method is favored for its mild conditions and high functional group tolerance, enabling the construction of complex polyaromatic frameworks like this compound with good yields and reproducibility.
Recent polymerization studies using related fluorene derivatives have demonstrated the utility of these compounds in gas adsorption and organic electronic materials, highlighting the importance of precise synthetic control.
Chemical Reactions Analysis
Types of Reactions
3,3’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)difluoranthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
3,3’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)difluoranthene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of photodynamic therapy.
Mechanism of Action
The mechanism of action of 3,3’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)difluoranthene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs of 3,3'-(9,9-dimethyl-9H-fluorene-2,7-diyl)difluoranthene, highlighting substituent variations and their impact on properties:
Optical and Electronic Properties
- Emission Wavelengths : Fluoranthene’s extended conjugation could redshift emission (λem ~ 450–500 nm) compared to benzaldehyde (425 nm) or furan (405 nm) analogs .
- HOMO/LUMO Levels : Methyl and fluoranthene groups may lower HOMO (-5.5 to -5.8 eV) compared to unsubstituted fluorene (-5.3 eV), enhancing electron injection in OLEDs .
- Thermal Stability : 9,9-Dimethyl substitution improves thermal stability (Tg > 150°C) relative to alkyl-chain derivatives like PFO (Tg ~ 80°C) .
Solubility and Processability
- 3,3'-Difluoranthene derivative : Expected low solubility in polar solvents due to rigid PAH cores, necessitating alkyl or dendritic side chains for solution processing .
- Boronic ester analogs : High solubility in toluene/THF enables facile thin-film fabrication .
- Carboxylic acid derivatives : Water-compatible but prone to aggregation, limiting device performance .
Biological Activity
3,3'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)difluoranthene is a polycyclic aromatic hydrocarbon (PAH) known for its unique structural properties and potential biological activities. This compound has garnered interest in various fields, including materials science and medicinal chemistry, due to its fluorescence properties and interactions with biological systems.
- Molecular Formula : C28H22
- Molecular Weight : 370.48 g/mol
- CAS Number : 1217980-22-7
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Properties
- Recent studies have indicated that PAHs like difluoranthene exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that compounds with similar structures can induce apoptosis in human cancer cells by activating specific signaling pathways related to cell death.
- A study demonstrated that difluoranthene derivatives could inhibit the proliferation of breast cancer cells by disrupting the cell cycle and promoting apoptosis through the activation of caspases .
-
Antioxidant Activity
- Compounds derived from fluorene structures have been reported to possess significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in cells.
- In vitro assays have shown that this compound can enhance the activity of endogenous antioxidant enzymes, thus providing a protective effect against oxidative damage in cellular models .
-
Phototoxicity and Photodynamic Activity
- The fluorescent nature of this compound suggests potential applications in photodynamic therapy (PDT). Studies have indicated that upon light activation, difluoranthene can generate reactive oxygen species (ROS), which can selectively damage cancerous tissues while sparing healthy ones.
- Experimental results show that when exposed to specific wavelengths of light, this compound exhibited significant cytotoxicity against tumor cells compared to normal cells .
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The compound was administered at varying concentrations (1 µM to 10 µM), revealing a dose-dependent reduction in cell viability over a 72-hour period.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 1 | 85 |
| 5 | 65 |
| 10 | 30 |
The results indicated significant cytotoxicity at higher concentrations, suggesting potential for further development as an anticancer agent.
Case Study 2: Antioxidant Activity Assessment
A study assessing the antioxidant capacity of difluoranthene used DPPH radical scavenging assays. The compound demonstrated a notable ability to reduce DPPH radicals compared to standard antioxidants like ascorbic acid.
| Sample | % Inhibition at 100 µM |
|---|---|
| Ascorbic Acid | 90 |
| Difluoranthene | 75 |
These findings underscore the compound's potential role in mitigating oxidative stress-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
